Ethyl 4-(piperidin-1-yl)benzoate
Description
Ethyl 4-(piperidin-1-yl)benzoate is an organic compound characterized by a benzoate ester core substituted at the para position with a piperidine ring. The piperidine moiety, a six-membered amine heterocycle, imparts basicity and conformational flexibility, making this compound a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution reactions, as seen in the preparation of Compound 48 from 4-(piperidin-1-yl)aniline via sequential substitution and reduction steps . Applications span drug discovery (e.g., as a building block for non-nucleoside reverse transcriptase inhibitors ) and polymer chemistry (e.g., enhancing resin reactivity ).
Properties
CAS No. |
101038-65-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
FBLWXQXFSIWABA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-(Piperazin-1-yl)benzoate
- Structure : Piperazine (a six-membered ring with two nitrogen atoms) replaces piperidine.
- Properties : Increased basicity due to the additional nitrogen, enhancing solubility in acidic media. Used in synthesizing antipsychotics and antidepressants.
- Example: Ethyl 4-(1-Piperazino)benzoate (synonyms include 4-(Piperazin-1-yl)-benzoic acid ethyl ester) shows improved pharmacokinetics in CNS-targeting drugs .
Ethyl 4-[(4-Hydroxypiperidin-1-yl)ethoxy]benzoate
- Structure : A hydroxyethyl-piperidine group linked via an ether bridge.
- Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for drug bioavailability. CAS: 937601-92-8 .
Aromatic Heterocycle-Substituted Benzoates
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)
Ethyl 4-(1H-Tetrazol-1-yl)benzoate
- Structure : Tetrazole (a five-membered ring with four nitrogen atoms) substituent.
- Properties : Tetrazole acts as a carboxylate bioisostere, improving metabolic stability. Molecular weight: 218.21; sensitive to irritants .
Carbamate and Urea Derivatives
Ethyl 4-(Carbamoylamino)benzoate
- Structure : Carbamoyl (-NH-C(=O)-NH₂) group instead of piperidine.
- Activity : Evaluated as aquaporin inhibitors; carbamoyl’s hydrogen-bonding capacity enhances target specificity .
Piperidine-Linked Pharmacophores
Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
Compound 80 (Ethyl 4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate)
- Structure : Benzimidazole-piperidine hybrid.
- Properties : Molecular weight: 407.2; melting point: 75–76°C. Exhibits antimalarial activity via enzyme inhibition .
Data Table: Key Comparative Parameters
Critical Analysis of Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Piperidine (electron-donating) enhances basicity and solubility, whereas pyridazine (electron-withdrawing) improves target binding in kinase inhibitors .
- Hydrogen-Bonding Capacity : Hydroxyl (e.g., hydroxypiperidine ) and carbamoyl groups increase hydrophilicity and receptor interactions.
- Steric Effects : Bulky substituents like benzimidazole reduce conformational flexibility but improve target specificity.
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